molecular formula C10H11ClFNO2 B2789950 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride CAS No. 2230803-97-9

6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride

Cat. No.: B2789950
CAS No.: 2230803-97-9
M. Wt: 231.65
InChI Key: RNTSEPZTGFDMMJ-UHFFFAOYSA-N
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Description

6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C10H10FNO2·HCl. It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural alkaloids and synthetic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride typically involves the fluorination of a tetrahydroisoquinoline precursor. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions to introduce the fluorine atom at the desired position . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target site. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride
  • 6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride
  • 6-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride

Uniqueness

6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s pharmacokinetic profile, making it a valuable candidate for drug development .

Properties

IUPAC Name

6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2.ClH/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8;/h1-3,9,12H,4-5H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTSEPZTGFDMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1C=C(C=C2)F)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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